molecular formula C20H18ClNO3 B12144879 9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12144879
M. Wt: 355.8 g/mol
InChI Key: JYVDXUNPRMPLQP-UHFFFAOYSA-N
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Description

9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as oxygen or nitrogen. This particular compound features a chromeno[8,7-e][1,3]oxazin ring system, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromeno[8,7-e][1,3]oxazin ring system. The reaction conditions typically include refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin derivatives and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents and biological activities. For example:

The uniqueness of this compound lies in its specific ring system and substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

9-(3-chloro-4-methylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18ClNO3/c1-3-13-8-19(23)25-20-15(13)6-7-18-16(20)10-22(11-24-18)14-5-4-12(2)17(21)9-14/h4-9H,3,10-11H2,1-2H3

InChI Key

JYVDXUNPRMPLQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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